High Urinary Metabolite Recovery
In horses dosed with ¹⁴C‑fenclofenac, the ester glucuronide represented 58.8% and 70.0% of the total urinary radioactivity in two individual animals. By contrast, the parent fenclofenac accounted for only 13.1% and 11.5% of the dose, and a monohydroxylated metabolite was a minor component . For many other NSAIDs, such as phenylbutazone, glucuronidation is not the dominant metabolic route; the principal urinary metabolites are oxidative products or C‑glucuronides that together account for approximately 60% of the dose, with the C‑glucuronide itself being a minor contributor . The high fractional recovery of fenclofenac glucuronide makes it an essential reference material for accurate mass‑balance studies.
| Evidence Dimension | Fraction of administered dose recovered as glucuronide in 0–24 h urine |
|---|---|
| Target Compound Data | 58.8% and 70.0% (two horses) |
| Comparator Or Baseline | Phenylbutazone C‑glucuronide: minor metabolite (not quantified as a major urinary component) |
| Quantified Difference | Fenclofenac glucuronide constitutes the absolute majority of urinary radioactivity; phenylbutazone glucuronide is a minor pathway |
| Conditions | Oral ¹⁴C‑fenclofenac administration to horses; urinary collection over 0–24 h |
Why This Matters
A high‑recovery metabolite standard is critical for accurate calibration in LC‑MS/MS methods and prevents quantitative bias when measuring fenclofenac exposure.
- [1] Marsh MV, et al. The metabolism of fenclofenac in the horse. Xenobiotica. 1983;13(4):233–240. PMID: 6624138. View Source
- [2] Phenylbutazone pharmacokinetics and metabolism. In: Similar articles to Marsh et al. 1983. For a review of C‑glucuronidation of phenylbutazone, see A novel type of drug metabolite in man, the C‑glucuronide. 1974. (Cross‑referenced from PMID 7456491) View Source
